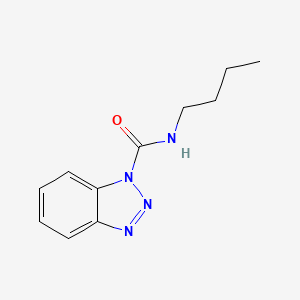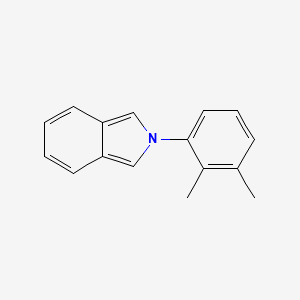
2-(2,3-Dimethylphenyl)-2H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dimethylphenyl)-2H-isoindole is an organic compound belonging to the isoindole family. Isoindoles are heterocyclic compounds characterized by a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of the 2,3-dimethylphenyl group adds unique properties to this compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenyl)-2H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,3-dimethylphenyl isocyanate with a suitable nucleophile, followed by cyclization to form the isoindole ring. The reaction conditions often include the use of a base such as potassium tert-butoxide and heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dimethylphenyl)-2H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoindole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(2,3-Dimethylphenyl)-2H-isoindole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dimethylphenyl)-2H-isoindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,3-Dimethylphenyl)-1H-isoindole
- 2-(2,3-Dimethylphenyl)-3H-isoindole
- 2-(2,3-Dimethylphenyl)-4H-isoindole
Uniqueness
2-(2,3-Dimethylphenyl)-2H-isoindole is unique due to its specific substitution pattern and the resulting electronic and steric effects. These properties influence its reactivity and interactions with other molecules, making it distinct from other isoindole derivatives .
Propiedades
Número CAS |
113440-30-5 |
|---|---|
Fórmula molecular |
C16H15N |
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
2-(2,3-dimethylphenyl)isoindole |
InChI |
InChI=1S/C16H15N/c1-12-6-5-9-16(13(12)2)17-10-14-7-3-4-8-15(14)11-17/h3-11H,1-2H3 |
Clave InChI |
LRRRKIVCOZJYBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N2C=C3C=CC=CC3=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Trimethylsilyl)methyl]benzenecarbothioamide](/img/structure/B11885775.png)
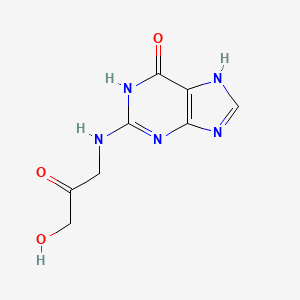
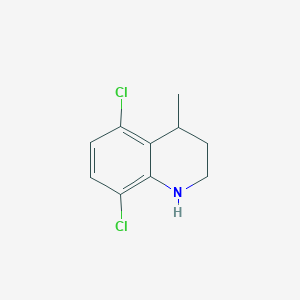
![[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11885788.png)
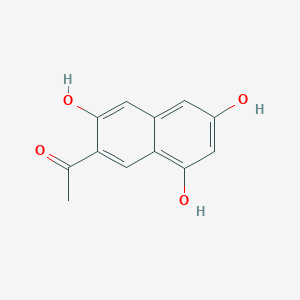
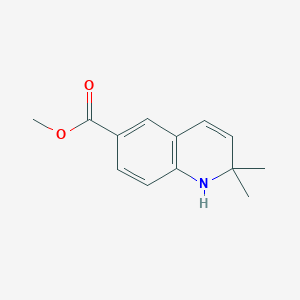
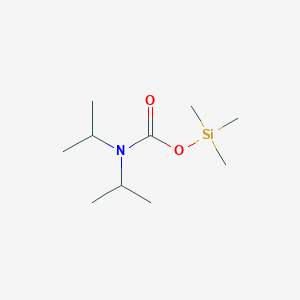
![(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11885822.png)



![(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanamine](/img/structure/B11885840.png)
